Methyl 8-hydroxyquinoline-7-carboxylate

Catalog No.
S9100425
CAS No.
73776-20-2
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
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Methyl 8-hydroxyquinoline-7-carboxylate

CAS Number

73776-20-2

Product Name

Methyl 8-hydroxyquinoline-7-carboxylate

IUPAC Name

methyl 8-hydroxyquinoline-7-carboxylate

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-5-4-7-3-2-6-12-9(7)10(8)13/h2-6,13H,1H3

InChI Key

KENCLLDDEKUNTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=N2)C=C1)O

Methyl 8-hydroxyquinoline-7-carboxylate is a derivative of 8-hydroxyquinoline, characterized by the presence of a methyl ester group at the 7-position of the quinoline ring. This compound exhibits a bicyclic structure formed by a fused pyridine and phenol ring, with the hydroxyl group located at position 8. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, due to its unique structural properties and biological activities.

Typical of quinoline derivatives:

  • Electrophilic Aromatic Substitution: The hydroxyl group at position 8 can act as a directing group for electrophilic substitution, facilitating reactions at the ortho and para positions relative to the hydroxyl group.
  • Chelation with Metal Ions: The compound can form stable complexes with various metal ions due to the presence of both nitrogen and oxygen donor atoms, making it useful in coordination chemistry.
  • Reactions with Nucleophiles: The carboxylate group can undergo nucleophilic attack, leading to further functionalization and derivatization.

Methyl 8-hydroxyquinoline-7-carboxylate exhibits significant biological activities:

  • Antimicrobial Properties: Compounds derived from 8-hydroxyquinoline have shown efficacy against various bacterial strains and fungi, attributed to their ability to chelate metal ions essential for microbial growth .
  • Anticancer Activity: Research indicates that derivatives of 8-hydroxyquinoline possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antiviral Effects: Some studies have reported antiviral activity against specific viruses, highlighting the compound's potential in therapeutic applications .

The synthesis of methyl 8-hydroxyquinoline-7-carboxylate can be achieved through several methods:

  • Skraup Synthesis: This method involves the cyclization of an aniline derivative with glycerol and an oxidizing agent, leading to the formation of quinoline derivatives which can be further modified.
  • Nitration and Reduction: Starting from 7-methylquinoline, nitration followed by reduction can yield methyl 8-hydroxyquinoline-7-carboxylate with high selectivity .
  • Mannich Reaction: The compound can also be synthesized via Mannich-type reactions involving formaldehyde and amines, allowing for diverse structural modifications .

Methyl 8-hydroxyquinoline-7-carboxylate has several applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in treating infections and cancer.
  • Analytical Chemistry: The compound is used as a chelating agent in analytical methods for detecting metal ions.
  • Material Science: Its unique properties allow for incorporation into polymers and coatings that require specific chemical interactions.

Studies on methyl 8-hydroxyquinoline-7-carboxylate have focused on its interactions with various biological targets:

  • Metal Ion Binding: The compound's ability to form complexes with metal ions like copper and zinc has been extensively studied, revealing insights into its role as a chelator .
  • Biological Targets: Interaction studies have shown that derivatives of this compound can inhibit specific enzymes or pathways involved in disease processes, contributing to their pharmacological profiles .

Methyl 8-hydroxyquinoline-7-carboxylate shares structural similarities with several other compounds in the quinoline family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
8-HydroxyquinolineHydroxyl group at position 8Base for numerous derivatives; versatile reactivity
5-Methyl-8-hydroxyquinolineMethyl group at position 5Altered electronic properties affecting reactivity
7-HydroxyquinolineHydroxyl group at position 7Different binding properties; less studied biologically
Methyl 2-hydroxyquinolineHydroxyl group at position 2Unique reactivity patterns due to different positioning

Methyl 8-hydroxyquinoline-7-carboxylate stands out due to its specific placement of functional groups that enhance its biological activity and chemical reactivity compared to these similar compounds. Its unique combination of a carboxylate ester and hydroxyl functionality allows it to participate in diverse

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.058243149 g/mol

Monoisotopic Mass

203.058243149 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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